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molecular formula C9H21AlO3 B8464198 Trispropoxyaluminum

Trispropoxyaluminum

Cat. No. B8464198
M. Wt: 204.24 g/mol
InChI Key: OBROYCQXICMORW-UHFFFAOYSA-N
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Patent
US08785100B2

Procedure details

As for 1-cyclohexyl-2-propen-1-one (known compound), 1-cyclohexyl-2-methyl-2-propen-1-ol which is used as starting substance is subjected to Oppenauer oxidation with tripropoxyaluminum in acetone, to yield 1-cyclohexyl-2-propen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([OH:11])[C:8](C)=[CH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[Al](OCCC)OCCC)CC>CC(C)=O>[CH:1]1([C:7](=[O:11])[CH:8]=[CH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C(=C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O[Al](OCCC)OCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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